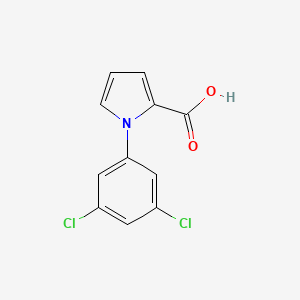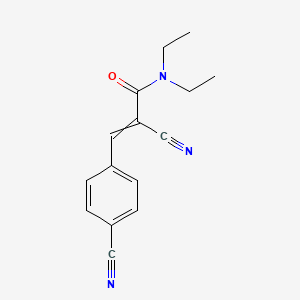![molecular formula C21H27NO2S B2677771 4-tert-butyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide CAS No. 1706073-15-5](/img/structure/B2677771.png)
4-tert-butyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents
Applications De Recherche Scientifique
4-tert-butyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Possible pharmacological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed through a reaction with an amine.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation.
Attachment of the Oxane Ring: The oxane ring can be incorporated through nucleophilic substitution reactions.
Incorporation of the Thiophene Moiety: The thiophene group can be added via cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions could target the carbonyl group in the benzamide core.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases or acids, depending on the type of substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Mécanisme D'action
The mechanism of action would depend on the specific application of the compound. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-thiophenylmethyl)benzamide: Lacks the tert-butyl and oxane groups.
4-tert-butylbenzamide: Lacks the thiophene and oxane groups.
N-(oxan-4-yl)benzamide: Lacks the tert-butyl and thiophene groups.
Uniqueness
4-tert-butyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
4-tert-butyl-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2S/c1-21(2,3)17-8-6-16(7-9-17)20(23)22(15-19-5-4-14-25-19)18-10-12-24-13-11-18/h4-9,14,18H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTDYCIWQYSZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoxaline-2-carboxamide](/img/structure/B2677689.png)

![10-(4-bromo-2-fluorophenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2677693.png)
![(E)-2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2677695.png)
![N-(4-ethylphenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2677696.png)
![N-(2,5-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2677697.png)

![1-butyl-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2677699.png)
![5-(2-Chloroacetyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-sulfonamide](/img/structure/B2677700.png)
![6-(4-chlorophenyl)-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2677701.png)
![methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate](/img/structure/B2677703.png)
![3-(methylsulfanyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2677704.png)
![{[2-(methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2677705.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B2677710.png)
